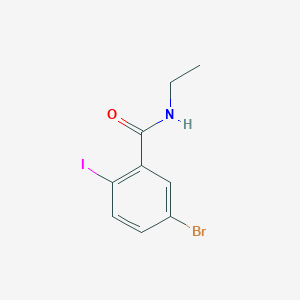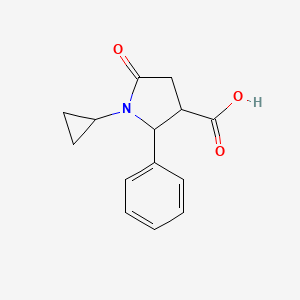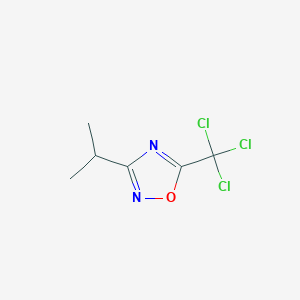
3-Isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole
Vue d'ensemble
Description
3-Isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole is a chemical compound with the empirical formula C6H7Cl3N2O and a molecular weight of 229.49 .
Molecular Structure Analysis
The SMILES string for this compound is ClC(Cl)(Cl)C1=NC(C©C)=NO1 . This provides a textual representation of the compound’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Applications De Recherche Scientifique
Synthesis Advancements
The compound 3-Isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole and its derivatives have seen significant advancements in synthesis methods. Bretanha et al. (2011) reported the ultrasound-promoted synthesis of 1,2,4-oxadiazoles, demonstrating improved yields and shorter reaction times compared to traditional methods (Bretanha, Teixeira, Ritter, Siqueira, Cunico, Pereira, & Freitag, 2011). Additionally, Bretanha et al. (2009) described a convenient synthesis of 3-trichloromethyl-1,2,4-oxadiazoles through a one-pot reaction, highlighting its practicality for various pharmaceutical and agrochemical products (Bretanha, Venzke, Campos, Duarte, Martins, Siqueira, & Freitag, 2009).
Medicinal Chemistry Applications
In medicinal chemistry, 1,2,4-oxadiazoles are utilized as building blocks for synthesizing biologically relevant molecules. Jakopin (2018) elaborated on the use of ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate derivatives in creating new bifunctional 1,2,4-oxadiazole compounds for potential medical applications (Jakopin, 2018).
Energetic Materials
Kukuljan and Kranjc (2019) explored the synthesis of energetic materials using a compound that combines a 5-amino-1,2,4-triazole moiety with a 1,2,4-oxadiazole ring, indicating the potential for creating high-energy output materials (Kukuljan & Kranjc, 2019).
Antimicrobial and Antitubercular Agents
Kumar et al. (2010) synthesized 1,2,4-triazole and 1,3,4-oxadiazole derivatives with antimicrobial and antitubercular properties, highlighting their potential in treating tuberculosis and other microbial infections (Kumar, Rajendraprasad, Mallikarjuna, Chandrashekar, & Kistayya, 2010).
Pesticide and Pharmaceutical Intermediates
Li Ling-la (2015) discussed the synthesis of 5-isopropyl-1,3,4-oxadiazol-2(3H)-one, an intermediate for pesticide and pharmaceutical production, emphasizing its industrial relevance (Li Ling-la, 2015).
Green Chemistry in Synthesis
Moura et al. (2019) described a green chemistry approach to synthesizing 1,2,4-oxadiazoles, utilizing microwave irradiation, showcasing an environmentally friendly and efficient method (Moura, Silva, DE FREITAS, Freitas, & De Freitas Filho, 2019).
Safety And Hazards
The compound is classified as a combustible solid. It does not have a flash point. The safety information includes the following hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
Propriétés
IUPAC Name |
3-propan-2-yl-5-(trichloromethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl3N2O/c1-3(2)4-10-5(12-11-4)6(7,8)9/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZBSAZGBAZSOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679048 | |
| Record name | 3-(Propan-2-yl)-5-(trichloromethyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole | |
CAS RN |
1199-49-1 | |
| Record name | 3-(Propan-2-yl)-5-(trichloromethyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

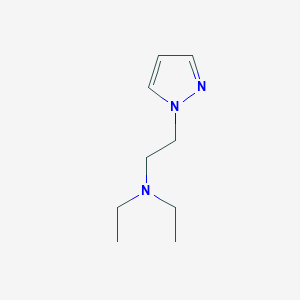
![1-[4-(4-Chloro-phenoxy)-butyl]-piperazine dihydrochloride](/img/structure/B1532161.png)
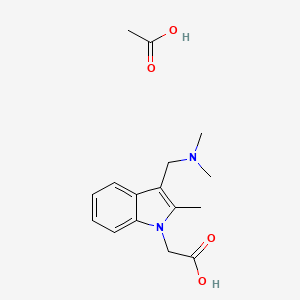
![4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carbonyl chloride](/img/structure/B1532163.png)

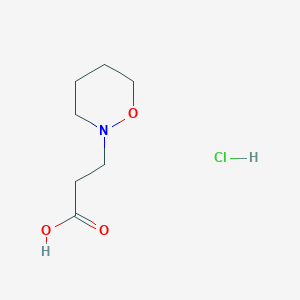
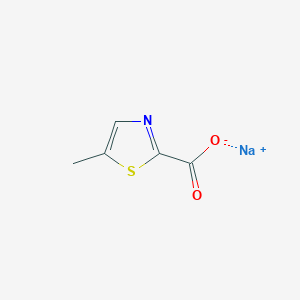
![Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1532170.png)
![N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1532172.png)
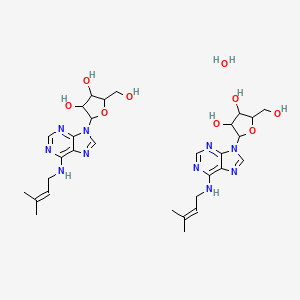
![2,2,2-trifluoroethyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate](/img/structure/B1532177.png)
![2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid hydrochloride](/img/structure/B1532179.png)
